Etamestrol
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Overview
Description
Etamestrol, also known as 7α-methyl-19-nor-17α-pregna-1,3,5(10)-trien-20-yne-1,3,17-triol 1,3-dibenzoate, is a synthetic, steroidal estrogen. It was first synthesized in 1979 and is described as an ovulation inhibitor or hormonal contraceptive. Despite its potential, it was never marketed .
Preparation Methods
Synthetic Routes and Reaction Conditions: Etamestrol is synthesized through a series of chemical reactions involving the modification of steroidal structuresThe reaction conditions often require the use of acid catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions. The use of high-purity reagents and stringent quality control measures would be essential to produce this compound at an industrial scale.
Chemical Reactions Analysis
Types of Reactions: Etamestrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ethynyl group can be reduced to an ethyl group under hydrogenation conditions.
Substitution: The benzoate groups can be substituted with other ester groups through transesterification reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation.
Substitution: Acid or base catalysts are used for transesterification reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of new ester derivatives.
Scientific Research Applications
Chemistry: Used as a model compound to study steroidal estrogens and their chemical properties.
Biology: Investigated for its effects on hormonal regulation and reproductive biology.
Medicine: Explored as a potential hormonal contraceptive and ovulation inhibitor.
Industry: Potential applications in the development of synthetic hormones and contraceptives.
Mechanism of Action
Etamestrol exerts its effects by binding to estrogen receptors in the body. This binding leads to the modulation of gene expression and the regulation of various physiological processes, including the inhibition of ovulation. The molecular targets include estrogen receptor alpha and estrogen receptor beta, which are involved in the regulation of reproductive functions .
Comparison with Similar Compounds
Estradiol: A natural estrogen with similar binding properties but different structural features.
Ethinyl estradiol: A synthetic estrogen used in many hormonal contraceptives.
Estetrol: Another synthetic estrogen with unique properties and applications.
Uniqueness of Etamestrol: this compound’s unique structure, with its ethynyl and benzoate groups, provides distinct binding affinities and biological activities compared to other estrogens. Its potential as an ovulation inhibitor sets it apart from other synthetic estrogens .
Properties
CAS No. |
73764-72-4 |
---|---|
Molecular Formula |
C35H34O5 |
Molecular Weight |
534.6 g/mol |
IUPAC Name |
[(7R,8S,9S,13S,14S,17R)-1-benzoyloxy-17-ethynyl-17-hydroxy-7,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] benzoate |
InChI |
InChI=1S/C35H34O5/c1-4-35(38)18-16-28-30-22(2)19-25-20-26(39-32(36)23-11-7-5-8-12-23)21-29(31(25)27(30)15-17-34(28,35)3)40-33(37)24-13-9-6-10-14-24/h1,5-14,20-22,27-28,30,38H,15-19H2,2-3H3/t22-,27+,28+,30-,34+,35+/m1/s1 |
InChI Key |
FMEKKTLRKMEQKJ-RCJJHWPHSA-N |
Isomeric SMILES |
C[C@@H]1CC2=C([C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C#C)O)C(=CC(=C2)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
SMILES |
CC1CC2=C(C3C1C4CCC(C4(CC3)C)(C#C)O)C(=CC(=C2)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Canonical SMILES |
CC1CC2=C(C3C1C4CCC(C4(CC3)C)(C#C)O)C(=CC(=C2)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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